molecular formula C15H11F3O2 B3022268 4-Methoxy-4'-trifluoromethylbenzophenone CAS No. 6185-76-8

4-Methoxy-4'-trifluoromethylbenzophenone

Cat. No.: B3022268
CAS No.: 6185-76-8
M. Wt: 280.24 g/mol
InChI Key: IDGRRJWQDJEWGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-4’-trifluoromethylbenzophenone is an organic compound with the molecular formula C15H11F3O2. It is a solid substance that appears as a pale yellow to beige powder. This compound is known for its unique chemical properties, making it valuable in various scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-4’-trifluoromethylbenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 4-methoxybenzoyl chloride and 4-trifluoromethylbenzene as starting materials. The reaction is catalyzed by a Lewis acid, such as aluminum chloride, under anhydrous conditions. The reaction proceeds as follows:

    Reaction Setup: Combine 4-methoxybenzoyl chloride and 4-trifluoromethylbenzene in a suitable solvent, such as dichloromethane.

    Catalyst Addition: Add aluminum chloride to the reaction mixture while maintaining a low temperature (0-5°C).

    Reaction Progress: Allow the reaction to proceed at room temperature for several hours.

    Workup: Quench the reaction with water, extract the organic layer, and purify the product by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 4-Methoxy-4’-trifluoromethylbenzophenone follows a similar synthetic route but on a larger scale. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-4’-trifluoromethylbenzophenone undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

Scientific Research Applications

4-Methoxy-4’-trifluoromethylbenzophenone is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 4-Methoxy-4’-trifluoromethylbenzophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. This interaction can lead to changes in protein conformation and activity, ultimately influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzophenone: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    4-Trifluoromethylbenzophenone: Lacks the methoxy group, affecting its solubility and interaction with biological targets.

Uniqueness

4-Methoxy-4’-trifluoromethylbenzophenone is unique due to the presence of both methoxy and trifluoromethyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

(4-methoxyphenyl)-[4-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O2/c1-20-13-8-4-11(5-9-13)14(19)10-2-6-12(7-3-10)15(16,17)18/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDGRRJWQDJEWGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxy-4'-trifluoromethylbenzophenone
Reactant of Route 2
Reactant of Route 2
4-Methoxy-4'-trifluoromethylbenzophenone
Reactant of Route 3
Reactant of Route 3
4-Methoxy-4'-trifluoromethylbenzophenone
Reactant of Route 4
Reactant of Route 4
4-Methoxy-4'-trifluoromethylbenzophenone
Reactant of Route 5
Reactant of Route 5
4-Methoxy-4'-trifluoromethylbenzophenone
Reactant of Route 6
Reactant of Route 6
4-Methoxy-4'-trifluoromethylbenzophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.